6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride
Overview
Description
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes both pyrrolo and pyrimidine moieties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Related compounds have been shown to inhibit the activity of their target proteins, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
A related compound, 48f, showed a favorable pharmacokinetic profile with a bioavailability of 300% in Sprague Dawley rats .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with dihydropyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated derivatives react with nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its antiviral and anticancer properties
Uniqueness
6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione hydrochloride is unique due to its specific structural features that confer high potency and selectivity as a CDK inhibitor. Its ability to form stable hydrochloride salts also enhances its pharmacokinetic properties .
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-5-3-1-7-2-4(3)8-6(11)9-5;/h7H,1-2H2,(H2,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBWJSIPXMRYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672041 | |
Record name | 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-24-3 | |
Record name | 13931-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116520 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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